6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
“6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a chemical compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 . The compound is typically stored under inert gas (nitrogen or Argon) at 2–8 °C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrN/c10-8-3-4-9-7 (6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
The compound has a boiling point of 283℃ and a density of 1.428 . It is a solid form and its color can range from white to yellow to brown or gray .Scientific Research Applications
Synthesis of Complex Isoquinolines and Quinolizidines
6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride can be used as a starting material for the synthesis of more complex isoquinolines and quinolizidines . These complex compounds have a wide range of applications in medicinal chemistry and drug discovery.
Antitumor Antibiotics
Tetrahydroisoquinolines (THIQs), a class of compounds to which 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs, have been extensively studied for their antitumor properties . They are key components in the development of antitumor antibiotics.
Therapeutics
THIQs have been patented for their therapeutic properties . They have shown potential in the treatment of various diseases, making them valuable in the field of therapeutics.
Antineuroinflammatory Agents
N-benzyl THIQs, a derivative of THIQs, are known to function as antineuroinflammatory agents . This suggests that 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride could potentially be used in the treatment of neuroinflammatory conditions.
Asymmetric Catalysis
THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . Asymmetric catalysis is a key process in the production of pharmaceuticals and fine chemicals.
Alkaloids and Bioactive Molecules
THIQs with a stereogenic center at position C (1) are the key fragments of a diverse range of alkaloids and bioactive molecules . This makes 6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride a valuable compound in the synthesis of these molecules.
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
1,2,3,4-tetrahydroisoquinolines (THIQ) have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, “6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” could potentially be a subject of future research in medicinal chemistry.
properties
IUPAC Name |
6-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-5-12-6-8-2-3-9(11)4-10(7)8;/h2-4,7,12H,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWOLCOONYFTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=C1C=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
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